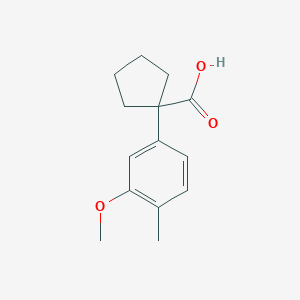

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a methoxy-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylphenylboronic acid and cyclopentanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the phenyl and cyclopentane rings.

化学反应分析

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard functional group transformations:

Mechanistic insights:

-

Esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water.

-

Amidation involves in situ generation of the acyl chloride intermediate.

Decarboxylative Halogenation

The compound participates in radical-based decarboxylation reactions to form alkyl halides:

Key steps:

-

Homolytic cleavage of the Pb–O bond generates a carboxyl radical.

-

CO₂ extrusion produces a cyclopentyl-stabilized radical.

Transannular C–H Functionalization

The cyclopentane ring undergoes palladium-catalyzed γ-C–H arylation:

| Catalyst System | Substrate | Product | Yield | Diastereoselectivity | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂/L1 (quinuclidine-pyridone ligand) | Aryl iodide | γ-Arylated derivative | 87% | >20:1 dr |

Applications:

-

This reaction enables one-step synthesis of bioactive inhibitors (e.g., AKR1C3 inhibitors for hormone-dependent cancers) .

-

Diastereocontrol arises from ligand-induced stereochemical guidance during C–H activation .

Electrophilic Aromatic Substitution

The 3-methoxy-4-methylphenyl group undergoes regioselective electrophilic attacks:

| Reaction | Reagents | Position | Product | Notes | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy group | 4-Nitro-3-methoxy-5-methylphenyl derivative | Major product due to methoxy directing effect | |

| Sulfonation | SO₃/H₂SO₄ | Meta to methyl group | 3-Sulfo-4-methylphenyl derivative | Steric hindrance from methyl group influences regioselectivity |

Stereochemical Considerations

The cyclopentane ring’s stereochemistry impacts reaction outcomes:

-

Esterification : Retention of configuration at the cyclopentane carbon due to non-inversion mechanisms.

-

C–H Arylation : Ligand L1 in Pd catalysis enforces syn-addition, leading to cis-diastereomers .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |

|---|---|---|

| Carboxylic acid | 1 | Esterification, amidation |

| Aromatic ring | 2 | Electrophilic substitution |

| Cyclopentane C–H | 3 | Transannular arylation |

科学研究应用

Medicinal Chemistry Applications

1. Antinociceptive Activity

Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit significant antinociceptive effects. For instance, a compound structurally related to 1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid has shown promise as an NR2B receptor antagonist, which is crucial for pain modulation. In a model of neuropathic pain, this compound demonstrated efficacy without the adverse effects commonly associated with non-selective NMDA antagonists .

2. Anticancer Properties

Research into related compounds suggests potential anticancer activities. For example, derivatives of cyclopentane carboxylic acids have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that similar compounds could reduce glioblastoma cell viability significantly, indicating a potential therapeutic pathway for treating aggressive cancers .

Materials Science Applications

1. Polymer Synthesis

Cyclopentane carboxylic acids are utilized in the synthesis of novel polymers and materials. The unique structure allows for the incorporation into copolymers that exhibit enhanced mechanical properties and thermal stability. This is particularly relevant in the development of high-performance materials for industrial applications.

2. Fragrance and Flavor Industry

Due to its aromatic properties, this compound is investigated for use in the fragrance industry. Its ability to impart pleasant scents makes it an attractive candidate for formulations in perfumes and flavorings, contributing to the sensory attributes of consumer products .

Analytical Chemistry Applications

1. Chromatographic Techniques

The compound is employed as a standard reference material in chromatographic analyses due to its well-defined chemical structure. It serves as a calibration standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the quantification of similar compounds in complex mixtures.

2. Spectroscopic Studies

Spectroscopic techniques such as NMR and IR spectroscopy utilize this compound to study molecular interactions and conformational dynamics. Its distinct spectral signatures provide insights into molecular behavior under various conditions, which is valuable for both fundamental research and application-oriented studies.

Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 | High |

| MDA-MB-231 (Breast Cancer) | 30 | Moderate |

Antinociceptive Efficacy in Animal Models

| Compound | Model | Efficacy (%) |

|---|---|---|

| Cyclopentane Derivative | Spinal Nerve Ligation | 75 |

| Control | - | 20 |

Case Studies

Case Study 1: Efficacy Against Neuropathic Pain

A study conducted on a series of cyclopentane derivatives demonstrated that certain modifications led to increased selectivity for NR2B receptors, resulting in enhanced antinociceptive effects without affecting motor coordination . This opens avenues for developing safer pain management therapies.

Case Study 2: Anticancer Activity Evaluation

In vitro evaluations of related cyclopentane compounds against glioblastoma revealed significant reductions in cell viability at submicromolar concentrations, suggesting that structural features contribute to their potency . Further investigations are warranted to elucidate the mechanisms behind these effects.

作用机制

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain .

相似化合物的比较

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid: This compound lacks the methyl group on the phenyl ring, which may result in different chemical and biological properties.

1-(4-Methylphenyl)cyclopentane-1-carboxylic acid:

1-(3-Methoxy-4-methylphenyl)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which can influence its chemical behavior and biological activity.

生物活性

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, synthesis methods, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The compound has a cyclopentane ring with a carboxylic acid functional group and an aromatic substituent featuring methoxy and methyl groups. The structural formula can be represented as follows:

This structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopentane carboxylic acids. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar functionalities have been tested for their inhibitory concentrations (IC50) against human cancer cell lines such as A375 (melanoma) and A549 (lung adenocarcinoma).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 | <10 |

| This compound | A549 | >10 |

Studies indicate that modifications in the cyclopentane structure can enhance cytotoxicity, making it a promising scaffold for anticancer drug development .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain cyclopentane derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer progression and inflammation.

- Apoptosis Induction : Some studies report that these compounds can induce apoptosis in cancer cells through the activation of caspases.

Case Studies

A notable study focused on the synthesis and biological evaluation of various cyclopentane carboxylic acids, including this compound. The results demonstrated significant antiproliferative effects against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

属性

IUPAC Name |

1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-5-6-11(9-12(10)17-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEXAQNLMVNICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。